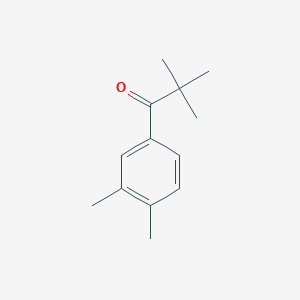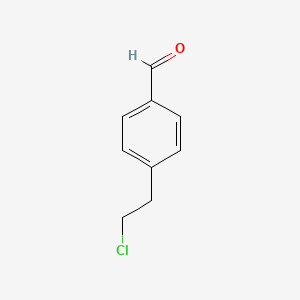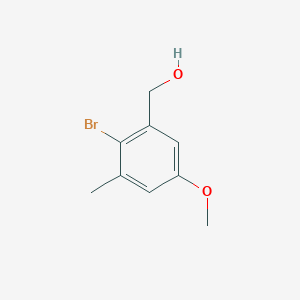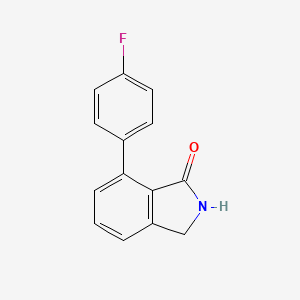
2,2,3',4'-Tetramethylpropiophenone
Overview
Description
2,2,3’,4’-Tetramethylpropiophenone, also known as TMPP, is a yellow or beige crystalline powder that belongs to the family of ketones. It has a CAS Number of 7396-99-8 and a molecular weight of 190.29 . The IUPAC name is 1-(2,4-dimethylphenyl)-2,2-dimethyl-1-propanone .
Molecular Structure Analysis
The linear formula of 2,2,3’,4’-Tetramethylpropiophenone is C13H18O . The InChI code is 1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3 .Physical And Chemical Properties Analysis
2,2,3’,4’-Tetramethylpropiophenone has a density of 0.936g/cm3 and a boiling point of 283ºC at 760 mmHg . The compound is in the form of an amber oil .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
2,2,3’,4’-Tetramethylpropiophenone may serve as a precursor in the synthesis of potential therapeutic agents. Its ketone group can undergo various chemical reactions, making it a versatile intermediate for developing novel pharmaceuticals .
Materials Science: Advanced Material Fabrication
Organic Synthesis: Building Block for Complex Molecules
As a building block in organic synthesis, 2,2,3’,4’-Tetramethylpropiophenone’s reactivity allows for the construction of complex organic molecules. It can be used in various organic transformations, including oxidation and reduction reactions .
Analytical Chemistry: Chromatography Standards
Pharmacology: Drug Development and Testing
In pharmacology, 2,2,3’,4’-Tetramethylpropiophenone could be utilized in the development and testing of new drugs. It can act as a reference compound to compare the efficacy and potency of newly synthesized pharmaceuticals .
Environmental Science: Pollutant Degradation Studies
Chemical Education: Teaching Organic Reactions
This compound can be used in educational settings to demonstrate various organic reactions and synthesis techniques to chemistry students, enhancing their understanding of ketones in organic chemistry .
Biochemistry: Enzyme Reaction Studies
In biochemistry, 2,2,3’,4’-Tetramethylpropiophenone could be used to study enzyme-catalyzed reactions involving ketones, which can provide insights into metabolic pathways and enzyme mechanisms .
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPDJIYWNCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573023 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3',4'-Tetramethylpropiophenone | |
CAS RN |
7397-00-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














